Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

Description

Systematic IUPAC Nomenclature and Structural Representation

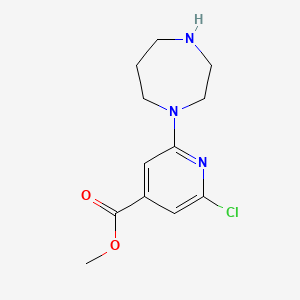

The systematic IUPAC name for this compound is methyl 2-chloro-6-(1,4-diazepan-1-yl)pyridine-4-carboxylate . This nomenclature reflects its core structure:

- A pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at positions 2, 4, and 6.

- A chlorine atom at position 2.

- A 1,4-diazepane ring (a seven-membered saturated ring containing two nitrogen atoms) attached via its nitrogen atom at position 6.

- A methyl ester group (-COOCH₃) at position 4.

The structural representation is shown below:

O

||

COOCH₃-C

|

Cl-----N-----C-(1,4-diazepane)

This configuration highlights the spatial arrangement of functional groups, critical for understanding its reactivity and interactions.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number: 1427460-33-0 . Alternative designations include:

- Methyl 2-chloro-6-(homopiperazin-1-yl)isonicotinate .

- 4-Pyridinecarboxylic acid, 2-chloro-6-(hexahydro-1H-1,4-diazepin-1-yl)-, methyl ester .

- SCHEMBL4730272 (PubChem identifier).

These synonyms are utilized across chemical databases and commercial catalogs, emphasizing its role in diverse research contexts.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₆ClN₃O₂ . Its molecular weight is 269.73 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| C | 12 | 12.01 | 144.12 |

| H | 16 | 1.008 | 16.13 |

| Cl | 1 | 35.45 | 35.45 |

| N | 3 | 14.01 | 42.03 |

| O | 2 | 16.00 | 32.00 |

| Total | 269.73 |

Percentage Composition by Element:

- Carbon (C): (144.12 / 269.73) × 100 ≈ 53.44%

- Hydrogen (H): (16.13 / 269.73) × 100 ≈ 5.98%

- Chlorine (Cl): (35.45 / 269.73) × 100 ≈ 13.14%

- Nitrogen (N): (42.03 / 269.73) × 100 ≈ 15.58%

- Oxygen (O): (32.00 / 269.73) × 100 ≈ 11.86%

This composition underscores the compound’s polarity and potential for hydrogen bonding, factors influencing its solubility and pharmacokinetic properties.

Properties

IUPAC Name |

methyl 2-chloro-6-(1,4-diazepan-1-yl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2/c1-18-12(17)9-7-10(13)15-11(8-9)16-5-2-3-14-4-6-16/h7-8,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBUKXIDAMKBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Cl)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301127822 | |

| Record name | 4-Pyridinecarboxylic acid, 2-chloro-6-(hexahydro-1H-1,4-diazepin-1-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-33-0 | |

| Record name | 4-Pyridinecarboxylic acid, 2-chloro-6-(hexahydro-1H-1,4-diazepin-1-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2-chloro-6-(hexahydro-1H-1,4-diazepin-1-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₆ClN₃O₂ and a molecular weight of approximately 269.73 g/mol. Its structure includes a pyridine ring and a diazepane moiety, which are essential for its interaction with biological targets. The presence of the chlorine atom enhances its reactivity, allowing it to participate in various chemical transformations typical of isonicotinate derivatives.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Isonicotinate Derivative : The initial step involves the preparation of isonicotinate derivatives through nucleophilic substitution reactions.

- Introduction of the Diazepane Moiety : The diazepane ring is synthesized via cyclization reactions involving appropriate precursors.

- Chlorination : The introduction of the chlorine atom is achieved through chlorination reactions under controlled conditions to ensure high yields and purity.

This multi-step synthesis requires careful optimization of reaction conditions to achieve the desired product efficiently.

Biological Activity

This compound exhibits various biological activities that make it a candidate for therapeutic applications. Key findings regarding its biological activity include:

Antimicrobial Activity : Studies have indicated that compounds similar to this compound possess significant antimicrobial properties, including antibacterial and antifungal activities. The diazepane ring may enhance these interactions due to its ability to form hydrogen bonds with biological macromolecules.

Antitumor Potential : Research has shown that derivatives of isonicotinate compounds can exhibit antiproliferative effects against various cancer cell lines. This compound's structural features may contribute to its ability to inhibit tumor growth by interfering with cancer cell signaling pathways .

Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics. This property could be leveraged in designing drugs with improved efficacy and reduced side effects.

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

- Receptor Binding : The compound may interact with various receptors in the body, modulating their activity and influencing physiological responses.

- Enzyme Interaction : It may inhibit or activate certain enzymes, altering biochemical pathways crucial for disease progression.

Understanding these mechanisms is critical for optimizing the compound's therapeutic potential and developing new pharmacological agents .

Comparative Analysis

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 2-chloro-6-methylisonicotinate | C₉H₉ClN₂O₂ | Lacks diazepane; simpler structure |

| Methyl 2-chloro-6-(homopiperazin-1-yl)isonicotinate | C₁₂H₁₈ClN₃O₂ | Contains piperazine instead of diazepane |

| Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate | C₁₃H₁₉ClN₄O₂ | Contains a piperazine ring with a methyl substitution |

This compound stands out due to its incorporation of the diazepane ring, which may enhance its interaction with biological targets compared to other isonicotinate derivatives.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antitumor Activity Assessment : A study evaluated the antiproliferative effects of this compound on various cancer cell lines using MTT assays. Results indicated significant inhibition of cell growth at micromolar concentrations.

- Enzyme Inhibition Studies : Another study investigated the inhibitory effects on specific cytochrome P450 enzymes using kinetic assays. The results demonstrated competitive inhibition patterns consistent with other known inhibitors.

These studies underscore the potential applications of this compound in drug development and therapeutic interventions.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate has been explored for its potential as a pharmacological agent:

- Therapeutic Development : Its structural features suggest possible interactions with biological targets, making it a candidate for developing therapeutic agents targeting neurological disorders. Initial studies indicate potential efficacy as an antagonist at certain receptor sites, including the human alpha3 receptor, which is linked to neurotransmitter functions.

- Chiral Synthesis : The compound is utilized in the synthesis of chiral 1,4-diazepanes through enzymatic intramolecular asymmetric reductive amination. This method has shown high enantioselectivity and presents an effective way to construct chiral compounds that are significant in pharmaceutical applications.

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Properties : Compounds similar to this structure have demonstrated antibacterial, antifungal, and antiviral activities. This highlights the potential for developing new antimicrobial agents based on its scaffold.

- Anticancer Activity : Studies have identified related compounds as potent Src/Abl kinase inhibitors with antiproliferative activity against various hematological cancers. This suggests that this compound may also possess anticancer properties worth exploring further.

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for elucidating its mechanisms of action:

- Binding Affinity Tests : Initial assays may include binding studies with neurotransmitter receptors to determine its efficacy as an antagonist or agonist.

- In Vivo Studies : Future research should focus on in vivo models to evaluate the therapeutic potential and safety profile of this compound.

Comparative Analysis with Related Compounds

To provide insight into the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 2-chloro-6-methylisonicotinate | C₉H₉ClN₂O₂ | Lacks diazepane; simpler structure |

| Methyl 2-chloro-6-(homopiperazin-1-yl)isonicotinate | C₁₂H₁₈ClN₃O₂ | Contains piperazine instead of diazepane |

| Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate | C₁₃H₁₉ClN₄O₂ | Contains a piperazine ring with a methyl substitution |

The incorporation of the diazepane ring in this compound enhances its interaction potential with biological targets compared to other derivatives that utilize different nitrogen-containing rings.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties and applications of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate, a comparison is drawn with three related compounds: Ethyl 2-(2-(methylsulfonamido)phenyl)acetate , 4-bromophenyl chloroacetate , and Methylclonazepam . Key parameters include molecular weight, substituent effects, solubility, and functional roles.

Structural and Functional Differences

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Influence: The 1,4-diazepane group in the target compound introduces basicity due to its secondary amine, enhancing solubility in acidic media compared to simpler esters like 4-bromophenyl chloroacetate.

Functional Roles :

- Unlike Methylclonazepam, a benzodiazepine with a nitro group critical for GABA receptor binding, the target compound lacks psychoactive motifs. Its isonicotinate scaffold may instead support metal coordination or enzyme inhibition .

- The bromo and chloro groups in 4-bromophenyl chloroacetate enhance leaving-group reactivity, making it a versatile acylating agent—contrasting with the target compound’s stability under similar conditions .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) of the chloro group in methyl 2,6-dichloroisonicotinate with 1,4-diazepane. Key parameters include:

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance NAS reactivity due to their high dielectric constants .

- Temperature : Reflux conditions (e.g., 80–100°C) typically balance reactivity and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using methanol/water mixtures) can isolate the product.

Example Data Table:

| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 90 | 12 | 65 |

| DMSO | 100 | 10 | 58 |

| Acetone | 60 | 24 | 32 |

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals for the methyl ester (~3.8–3.9 ppm), diazepane protons (1.5–3.5 ppm for aliphatic CH₂/CH groups), and aromatic protons (6.5–8.0 ppm for the pyridine ring).

- ¹³C NMR : The carbonyl carbon of the ester appears at ~165–170 ppm, with aromatic carbons between 110–150 ppm.

- IR : Strong ester C=O stretch at ~1720 cm⁻¹ and C-Cl stretch near 750 cm⁻¹.

- MS : Molecular ion peak at m/z 281.1 (C₁₂H₁₆ClN₃O₂⁺) and fragmentation patterns reflecting loss of Cl or COOCH₃ groups.

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The ester group is prone to hydrolysis under acidic or basic conditions. Accelerated stability studies (e.g., 0.1M HCl or NaOH at 25°C) can quantify degradation rates using HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Store at –20°C in anhydrous conditions to prevent ester hydrolysis.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloro-substituted pyridine ring may act as an electron-deficient center for further functionalization .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with diazepane-binding pockets). Focus on hydrogen bonding with the diazepane nitrogen and steric fit within hydrophobic pockets.

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

- Methodological Answer :

- Data Triangulation : Cross-validate bioassay results (e.g., IC₅₀ values) with orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests).

- Metabolite Identification : Use LC-HRMS to detect in vitro metabolites that may explain discrepancies (e.g., ester hydrolysis yielding inactive products).

- Structural Analog Comparison : Benchmark against structurally similar compounds (e.g., methyl 2-chloro-6-piperazinylisonicotinate) to identify SAR trends .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) track metabolic pathways or degradation products in biological systems?

- Methodological Answer :

- Synthesis of Labeled Analogs : Introduce ¹³C at the ester carbonyl or ¹⁵N in the diazepane ring via modified synthetic routes (e.g., using ¹³C-methyl iodide or ¹⁵N-1,4-diazepane).

- Tracing Studies : Administer labeled compound in cell cultures and analyze metabolites via LC-MS/MS. For example, ¹³C-labeled CO₂ release indicates ester hydrolysis, while ¹⁵N retention in urine metabolites suggests renal excretion pathways.

Methodological Notes

- Data Validity : Cross-reference synthetic protocols with peer-reviewed journals (e.g., Journal of Organic Chemistry) and validate analytical methods using certified reference materials.

- Resource Guidance : For spectral databases, use SciFinder or Reaxys to compare NMR/IR data with analogs (e.g., methyl isonicotinate derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.